molecular formula C12H11NO2 B1630064 3-(Quinolin-6-YL)propanoic acid CAS No. 476660-20-5

3-(Quinolin-6-YL)propanoic acid

Cat. No. B1630064
CAS RN: 476660-20-5
M. Wt: 201.22 g/mol
InChI Key: UPKRMFOVLLETOW-UHFFFAOYSA-N
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Description

3-(Quinolin-6-YL)propanoic acid is a heterocyclic organic compound . It has a molecular weight of 201.22 . The physical form of this compound is a powder .


Molecular Structure Analysis

The molecular formula of 3-(Quinolin-6-YL)propanoic acid is C12H11NO2 . The canonical SMILES structure is C1=CC2=C(C=CC(=C2)CCC(=O)O)N=C1 .


Physical And Chemical Properties Analysis

3-(Quinolin-6-YL)propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 201.22 and a molecular formula of C12H11NO2 .

Scientific Research Applications

Applications in Analytical Methods

The derivatives of 3-(Quinolin-6-YL)propanoic acid, particularly 3-Quinolin-4-one propanoic acids, have shown molecular similarity with fluoroquinolone antibiotics, making them prospective scaffolds for creating antimicrobial drugs. Analytical methods for quality control of these active pharmaceutical ingredients (APIs) have been studied extensively. Techniques like 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy have been proposed for developing quality control methods for these compounds. Specifically, 13C NMR-spectroscopy has been crucial in solving the problem of the tautomeric forms of these compounds (Zubkov et al., 2016).

Applications in Molecular Diversity & Synthesis

New amides of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids were synthesized to extend the molecular diversity of derivatives of 3-alkyl carboxylic acids of quinolin-4-ones. The synthesis involved using specific activators for acid activation and direct aminolysis of esters of these acids. These processes were optimized based on the structural elements present in the acids, highlighting the intricate chemistry and potential for creating diverse molecular compounds (Ruschak et al., 2016).

Applications in Green Synthesis

The compound, 3-(2-Chloroquinolin-3-yl)acrylic acid, was synthesized using a green protocol via Knoevenagal Reaction. This process involved the condensation of 2-chloro 3-formyl quinoline with malonic acid under microwave irradiation, offering a high yield in a short time span. The significance of this process is underscored by its environmentally friendly approach and its application in the synthesis of derivatives that have potential medicinal applications, such as in the treatment of male erectile dysfunction (Shastri & Joshi, 2014).

Applications in Corrosion Inhibition

Quinolin derivatives have been studied as corrosion inhibitors. Specifically, quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide demonstrated excellent inhibitory properties for mild steel in HCl solution. This substance acts as an anodic inhibitor and its adsorption follows the Langmuir isotherm model, highlighting its potential in industrial applications to protect metals from corrosive environments (Saliyan & Adhikari, 2008).

Safety and Hazards

The safety information available indicates that 3-(Quinolin-6-YL)propanoic acid has some hazards associated with it. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-quinolin-6-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-3,5,7-8H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKRMFOVLLETOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629005
Record name 3-(Quinolin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-6-YL)propanoic acid

CAS RN

476660-20-5
Record name 3-(Quinolin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-quinolin-6-yl-propionic acid ethyl ester (100 mg, 0.437 mmol) in methanol (2 mL) was added 4 M aqueous solution of lithium hydroxide (0.55 mL, 2.18 mmol). The reaction mixture was stirred at room temperature for 3 h then it was concentrated in vacuo, diluted with water, and treated with 1 N aqueous hydrochloric acid until pH 5. The aqueous layer was extracted with ethyl acetate (3×), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to provide 18 mg of product as a white solid. 1H NMR 500 MHz (DMSO) δ 2.67 (t, 2H), 3.02 (t, 2H), 7.50 (dd, 1H), 7.67 (dd, 1H), 7.78 (d, 1H), 7.94 (d, 1H), 8.29 (dd, 1H), 8.84 (dd, 1H); MS (m/z) 202 [M+H+]+.
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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